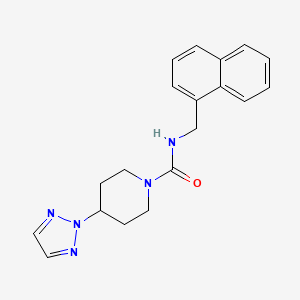

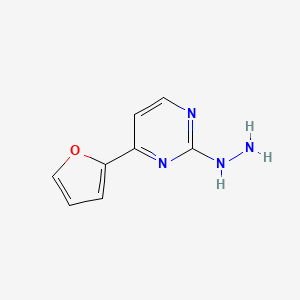

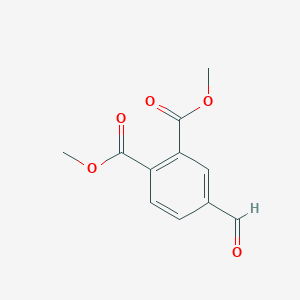

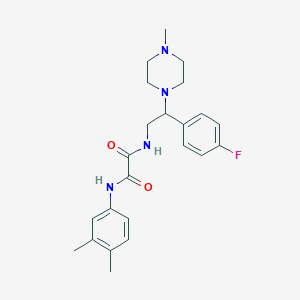

4-(Furan-2-yl)-2-hydrazinylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of furan derivatives is often achieved through various chemical reactions. For example, furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk, or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products .

Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. For example, furfural’s condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan .

Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

科学的研究の応用

DNA Interaction and Binding Affinity

4-(Furan-2-yl)-2-hydrazinylpyrimidine and its derivatives, such as furamidine, exhibit strong DNA-binding properties. Furamidine, in particular, has been shown to bind more effectively to DNA sequences compared to similar compounds, making direct hydrogen bond interactions through both amidinium groups to the DNA minor groove. This interaction is crucial for understanding the structural origins of enhanced DNA-binding affinity, providing insights into the design of drugs targeting specific DNA sequences (Laughton et al., 1995).

Antimicrobial Activity

Compounds derived from 4-(Furan-2-yl)-2-hydrazinylpyrimidine have shown promising antimicrobial properties. Novel derivatives synthesized for this purpose have been tested against various bacterial and fungal strains, displaying significant antimicrobial activities. This positions such derivatives as potential candidates for the development of new antimicrobial agents targeting neglected diseases (Epishina et al., 2022).

Metal Complexes and Biological Activity

Metal complexes formed with ligands derived from 4-(Furan-2-yl)-2-hydrazinylpyrimidine exhibit distinct biological activities. These complexes have been studied for their antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents based on these metal complexes (Yousif et al., 2017).

Anticancer and Antimicrobial Applications

Derivatives of 4-(Furan-2-yl)-2-hydrazinylpyrimidine, such as 1, 2, 4-triazolopyrimidofuroquinazolinones, have been synthesized from natural furochromones and evaluated for their biological activities. These compounds showed efficient antimicrobial activities and are being considered for further investigation as anticancer agents, demonstrating the versatility of 4-(Furan-2-yl)-2-hydrazinylpyrimidine derivatives in developing treatments for various diseases (Abu‐Hashem et al., 2020).

Amplification of Antibiotics

Compounds containing the 4-(Furan-2-yl)-2-hydrazinylpyrimidine moiety have been explored for their ability to amplify the effects of antibiotics, such as phleomycin, against bacterial strains like Escherichia coli. This research opens new pathways for enhancing the efficacy of existing antibiotics, addressing the growing issue of antibiotic resistance (Brown & Cowden, 1982).

Safety And Hazards

将来の方向性

Furan derivatives have shown promising results in various fields of medicinal chemistry. For example, a series of furan derivatives bearing a rhodanine moiety were synthesized and evaluated for their antibacterial activity . Another study synthesized a monomer containing a furan ring with potential to form a high density of hydrogen bonding among repeating units, which resulted in a high-performance epoxy resin .

特性

IUPAC Name |

[4-(furan-2-yl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8-10-4-3-6(11-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLPQIUDHFZSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)-2-hydrazinylpyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)